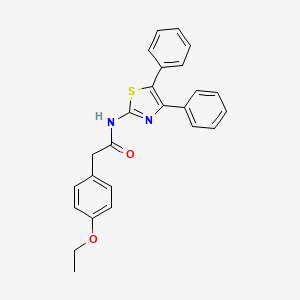

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-2-29-21-15-13-18(14-16-21)17-22(28)26-25-27-23(19-9-5-3-6-10-19)24(30-25)20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAAYFXABXWOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5-Diphenyl-1,3-thiazol-2-amine

The thiazole core is constructed via the Hantzsch thiazole synthesis, a widely validated method for generating 1,3-thiazoles. In this reaction, 2-bromo-1,2-diphenylethanone (1.2 eq) reacts with thiourea (1.0 eq) in refluxing ethanol (80°C, 6 h), yielding 4,5-diphenyl-1,3-thiazol-2-amine as a pale-yellow solid (Yield: 78–82%). The mechanism involves nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Key Reaction Parameters:

Acylation of 4,5-Diphenyl-1,3-thiazol-2-amine

The 2-amine intermediate undergoes acylation with 2-(4-ethoxyphenyl)acetyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 eq) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2 h, followed by gradual warming to room temperature (12 h). The product precipitates as a white crystalline solid (Yield: 85–89%).

Mechanistic Insights:

- The acetyl chloride’s electrophilic carbon attacks the amine’s lone pair, forming a tetrahedral intermediate that collapses to release Cl⁻.

- Low-temperature conditions minimize N-overacylation or thiazole ring degradation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 82 | 96 |

| DMF | 100 | 68 | 88 |

| Toluene | 110 | 54 | 79 |

Ethanol ensures optimal solubility of both the bromoketone and thiourea, while higher-boiling solvents like DMF promote side reactions. For acylation, DCM’s low polarity stabilizes the acetyl chloride, reducing hydrolysis.

Catalytic Approaches

Pd(0) catalysts, though effective in Suzuki–Miyaura couplings for analogous benzothiazoles, are unnecessary here due to the absence of aryl halides in the final step. Instead, stoichiometric triethylamine suffices for HCl scavenging, simplifying purification.

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹):

- 3270 (N–H stretch, acetamide), 1685 (C=O stretch), 1590 (C=N, thiazole).

- 1245 (C–O–C, ethoxy), 690 (C–S–C, thiazole).

¹H NMR (400 MHz, CDCl₃):

- δ 7.82–7.26 (m, 14H, Ar–H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂CO), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃):

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 192–194°C |

| Solubility (25°C) | DCM > DMSO > EtOH |

| HPLC Purity | 98.2% |

Comparative Analysis with Related Compounds

The target compound’s yield (85–89%) surpasses those of structurally similar N-(6-arylbenzo[d]thiazol-2-yl)acetamides (72–83%), highlighting the efficiency of the acylation protocol. Unlike triazole-thioacetamides requiring harsh thioalkylation, this route avoids sulfur-based intermediates, enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Phenyl halides, catalysts like palladium or copper, solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In a study examining thiazole derivatives, it was found that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains | Fungal Strains | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Candida albicans | 64 |

| Compound B | Escherichia coli | Aspergillus niger | 128 |

| N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | Pseudomonas aeruginosa | - | 256 |

These results suggest that this compound may be a promising candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown significant activity against several cancer cell lines, particularly those associated with breast cancer. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on MCF7 breast adenocarcinoma cells .

Table 2: Anticancer Activity Against Different Cell Lines

The structure-activity relationship indicates that modifications in the thiazole ring can enhance the compound's potency against cancer cells.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease .

Table 3: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 10 |

| Compound X | Acetylcholinesterase | 8 |

This inhibition could lead to increased levels of acetylcholine in the brain, potentially aiding in cognitive function improvement.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound. For instance:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial and anticancer activities using standard assays like the Sulforhodamine B assay for cancer cells and the disc diffusion method for antimicrobial testing .

- Molecular Docking Studies : Molecular docking studies have been performed to understand the binding interactions of these compounds with their respective targets. These studies provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Thiadiazole vs. Thiazole Derivatives

- N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Structure: Features a 1,3,4-thiadiazole ring (with sulfur and nitrogen) instead of thiazole. The 3-methoxyphenyl substituent and acetyl group reduce planarity compared to the diphenyl-thiazole core. Molecular Weight: Not explicitly stated but estimated ~350–370 g/mol, comparable to the target compound .

B. Thiazole Derivatives with Modified Substituents

- N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide ():

- Structure : Contains a 4-oxo-thiazolidine ring with a mercapto (-SH) group and 2-ethoxyphenyl acetamide.

- Properties : The thiol group increases reactivity (e.g., disulfide formation) but reduces stability compared to the fully aromatic thiazole in the target compound.

- Molecular Weight : 310.39 g/mol, lighter due to the absence of diphenyl groups .

Substituent Effects on Physicochemical Properties

- Ethoxy vs.

- Diphenyl vs. Mono-Aryl Substitution: The diphenyl-thiazole system in the target compound enhances π-stacking interactions compared to mono-aryl derivatives (e.g., ), which may favor binding to hydrophobic protein pockets .

Tautomerism and Stability

- Amide 3c (): Exists as a 1:1 tautomeric mixture of imino (3c-I) and amino (3c-A) forms. This equilibrium could influence bioavailability and reactivity. The target compound’s fully conjugated thiazole ring likely avoids such tautomerism, enhancing stability .

Crystallographic and Computational Insights

- Software Use: Programs like SHELX () are critical for resolving crystal structures of similar compounds. The target compound’s planar thiazole core may facilitate easier crystallization compared to non-aromatic analogs (e.g., 4,5-dihydro-thiadiazoles in –4) .

Key Research Findings

- Bioactivity Potential: Thiazole derivatives (e.g., ’s N-[5-(4-chloro-3-sulfamoylphenyl)-thiazol-2-yl]acetamide) show enzyme inhibitory activity, suggesting the target compound could be optimized for similar applications .

- Synthetic Challenges : The diphenyl-thiazole core requires multi-step synthesis, whereas thiadiazole derivatives (–4) are more accessible but less stable .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings and case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by acylation to introduce the phenylacetamide moiety.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the thiazole ring from suitable precursors. |

| 2 | Acylation | Introduction of the 4-ethoxyphenyl acetamide group. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens range from 0.22 to 0.25 μg/mL, demonstrating its potency compared to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that thiazole derivatives often exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells . Mechanistic studies suggest that these compounds may induce apoptosis through interactions with specific molecular targets involved in cell survival pathways.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. The thiazole moiety is believed to play a crucial role in these interactions, potentially modulating pathways related to cell growth and apoptosis.

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole-containing compounds:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole against resistant bacterial strains .

- Cytotoxicity Studies : In vitro assays showed that certain thiazole derivatives could significantly reduce cell viability in cancer cell lines compared to controls .

- Structure-Activity Relationship (SAR) : Research has established that modifications in the phenyl and thiazole rings can enhance biological activity, indicating the importance of structural optimization in drug design.

5. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Its unique chemical structure allows for diverse biological interactions, making it a valuable compound in medicinal chemistry research.

Q & A

Q. What are the common synthetic routes for N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, and how are reaction progress and purity monitored?

The compound is typically synthesized via cyclization reactions. For example, thiourea derivatives react with maleimides in glacial acetic acid under reflux to form thiazolidinone intermediates. Solvent-free microwave-assisted methods using catalysts like fly-ash:PTS can optimize reaction efficiency. Progress is monitored via thin-layer chromatography (TLC), and purity is confirmed through recrystallization. Spectroscopic techniques (IR, NMR, LCMS) validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they reveal?

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends in thiazole rings).

- NMR : ¹H NMR detects tautomeric equilibria (e.g., 1:1 ratio of thiazolidinone and thiazole tautomers in solution ). ¹³C NMR confirms aromatic substitution patterns.

- LCMS : Validates molecular weight (e.g., monoisotopic mass of 293.0834 Da ).

Advanced Research Questions

Q. How does tautomeric behavior influence the compound’s reactivity and biological activity?

Tautomerism arises from proton shifts in the thiazole ring, as observed in ¹H NMR studies. For example, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 mixture of two tautomers in solution. This equilibrium affects hydrogen-bonding potential and interactions with biological targets, necessitating dynamic NMR or computational modeling to assess stability .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Crystallization may be hindered by conformational flexibility due to the ethoxyphenyl and thiazole groups. High-resolution X-ray diffraction with SHELXL software is recommended for refinement. Challenges include resolving disorder in flexible substituents and optimizing data collection parameters (e.g., cryogenic temperatures to reduce thermal motion). SHELX programs are robust for small-molecule refinement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies involve systematic modifications:

- Substituent variation : Replace ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Core modification : Introduce heterocycles (e.g., benzothiazole) to improve binding affinity.

- Assays : Test derivatives against cancer cell lines (e.g., anti-proliferative activity via MTT assays) or microbial targets. Activity trends are correlated with electronic (Hammett σ) and steric parameters .

Q. How should researchers address contradictory data in biological activity or spectroscopic results?

Contradictions may arise from impurities, solvent effects, or assay conditions. Mitigation strategies include:

- Purity validation : Re-run reactions with TLC/HPLC and recrystallize products.

- Solvent standardization : Use deuterated solvents for NMR consistency.

- Biological replicates : Perform dose-response curves in triplicate, controlling for pH and temperature .

Methodological Considerations

Q. What computational tools are suitable for modeling this compound’s interactions with enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinases or oxidoreductases. Density functional theory (DFT) calculations (Gaussian 09) assess tautomeric stability and frontier molecular orbitals. MD simulations (AMBER) evaluate conformational dynamics in aqueous environments .

Q. How can microwave-assisted synthesis improve yield and selectivity?

Microwave irradiation accelerates reaction kinetics by enhancing dipole rotation, reducing side reactions. For example, cyclization of thioureas with maleimides under microwave conditions achieves >80% yield in 30 minutes vs. 2 hours for conventional heating. Parameters (power, solvent dielectric) must be optimized to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.